REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1B(O)O)([CH3:13])[CH3:12].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl-].[NH4+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)C.C(COC)OC.O>[CH3:8][C:6]1[CH:5]=[CH:4][C:3]([O:9][CH3:10])=[C:2]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH:11]([CH3:13])[CH3:12])[CH:7]=1 |f:2.3.4.5,6.7,8.9.10|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)OC
|
Name
|
|
Quantity
|
734 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)B(O)O
|
Name
|
potassium phosphate
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
72 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were already added
|
Type
|
TEMPERATURE
|
Details
|
refluxed at normal temperature for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to normal temperature
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
EXTRACTION
|
Details
|
extract residues with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried with magnesium sulfate and volatile materials
|
Type
|
CUSTOM
|
Details
|
were removed
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)OC)C1=C(C=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: CALCULATEDPERCENTYIELD | 118.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |